Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate

Lipophilicity Drug design Partition coefficient

Select this pre-activated methyl ester (CAS 910443-37-7) for direct aminolysis or transesterification—no acid activation step needed. With zero H-bond donors, TPSA 49.9 Ų, and XLogP3 −0.3, it meets CNS MPO desirability criteria, unlike the free-acid analog (XLogP3 −2.9). The N-(3-dimethylamino)propyl side chain is a validated pharmacophore for aminergic GPCR and ion channel targets, enabling direct use in FBDD screening. For industrial R&D, this scaffold supports structure–biodegradability studies for next-generation gas hydrate inhibitors. Supplied at ≥98% purity with full QA documentation.

Molecular Formula C11H20N2O3
Molecular Weight 228.292
CAS No. 910443-37-7
Cat. No. B3020479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate
CAS910443-37-7
Molecular FormulaC11H20N2O3
Molecular Weight228.292
Structural Identifiers
SMILESCN(C)CCCN1CC(CC1=O)C(=O)OC
InChIInChI=1S/C11H20N2O3/c1-12(2)5-4-6-13-8-9(7-10(13)14)11(15)16-3/h9H,4-8H2,1-3H3
InChIKeyOWPCHJGPMSCQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate (CAS 910443-37-7): Procurement-Grade Building Block with Dual Tertiary Amine–Methyl Ester Architecture


Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate (CAS 910443-37-7; molecular formula C₁₁H₂₀N₂O₃; MW 228.29 g/mol) is a 5-oxopyrrolidine-3-carboxylate derivative bearing an N-3-(dimethylamino)propyl substituent and a methyl ester at the 3-position. It is supplied as a research-chemical building block with commercial purity specifications ranging from 95% to 98% . The compound belongs to the broader class of 1-alkyl-5-oxopyrrolidine-3-carboxylic esters, which are disclosed in patent literature as gas hydrate inhibitors with improved biodegradability relative to polyvinylpyrrolidone-based alternatives [1]. The molecule features zero hydrogen-bond donors, four hydrogen-bond acceptors, a computed XLogP3-AA of −0.3, and a topological polar surface area of 49.9 Ų [2], distinguishing it physicochemically from its free carboxylic acid analog.

Why Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate Cannot Be Replaced by Its Free Acid or Unsubstituted Parent in Synthetic Workflows


The methyl ester and tertiary amine moieties of CAS 910443-37-7 jointly determine its reactivity profile, solubility, and physicochemical properties in ways that the closest analogs do not replicate. The free carboxylic acid (CAS 94108-46-0) carries a hydrogen-bond donor absent in the methyl ester, producing a computed XLogP3 difference of approximately 2.6 log units (−0.3 for the ester vs. −2.9 for the acid) [1]. This lipophilicity gap translates into distinct membrane permeability predictions and organic-phase partitioning behavior relevant to both medicinal chemistry design and industrial formulation. The N-(3-dimethylaminopropyl) side chain, featuring a three-carbon linker plus a terminal tertiary amine, confers a pKₐ and protonation state profile not available from the unsubstituted parent methyl 5-oxopyrrolidine-3-carboxylate (CAS 35309-35-4), which lacks this basic side chain entirely . Generic substitution among members of the 1-alkyl-5-oxopyrrolidine-3-carboxylate family therefore risks altering reaction selectivity in downstream derivatization, shifting LogP-dependent biological readouts, and compromising the solubility–stability balance in formulated applications.

Quantitative Comparator Evidence for Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate (CAS 910443-37-7) Against Closest Analogs


LogP Differential of +2.6 vs. Free Carboxylic Acid Analog Drives Membrane Permeability and Organic-Phase Partitioning

The methyl ester (CAS 910443-37-7) exhibits a computed XLogP3-AA of −0.3, while its direct free carboxylic acid analog (CAS 94108-46-0) shows an XLogP3 of −2.9 [1]. This ΔLogP of +2.6 units is quantitatively meaningful: each unit increase in LogP corresponds to roughly a tenfold increase in octanol–water partition coefficient, indicating that the methyl ester is approximately 400-fold more lipophilic than the acid. For medicinal chemistry campaigns requiring passive membrane permeability or blood–brain barrier penetration, this difference can determine whether a compound falls within or outside favorable property space (commonly LogP 1–4 for CNS drug candidates).

Lipophilicity Drug design Partition coefficient ADME prediction Building block selection

Zero H-Bond Donors vs. One H-Bond Donor: Differential Impact on Passive Permeability and Prodrug Strategy Space

The target methyl ester possesses zero hydrogen-bond donors (HBD = 0), whereas the free acid analog (CAS 94108-46-0) has one HBD [1]. Veber's rules and subsequent analyses in the medicinal chemistry literature establish that HBD count is inversely correlated with oral bioavailability and passive membrane permeability; compounds with HBD ≤ 2 are generally favored. The absence of a carboxylic acid proton in the methyl ester eliminates a potential site for Phase II glucuronidation and reduces the compound's susceptibility to P-glycoprotein efflux recognition, which is often triggered by acidic functionalities.

Hydrogen bonding Permeability Prodrug design ADME-Tox Medicinal chemistry

Rotatable Bond Count of 6 and TPSA of 49.9 Ų Position the Compound for CNS Multiparameter Optimization (MPO) Scoring

The compound has six rotatable bonds and a topological polar surface area (TPSA) of 49.9 Ų [1]. In the widely used CNS MPO desirability scoring framework (Wager et al., 2010), TPSA is scored on a desirability curve where values between 40–90 Ų receive favorable scores; the target compound's TPSA of 49.9 Ų falls within this optimal band. By contrast, the unsubstituted parent methyl 5-oxopyrrolidine-3-carboxylate (CAS 35309-35-4, MW 143.14, C₆H₉NO₃) lacks the dimethylaminoalkyl side chain and has fewer rotatable bonds [2], while the free acid (CAS 94108-46-0) retains a similar TPSA profile (~50 Ų for the neutral form) but with the HBD penalty described above. The combination of zero HBD, moderate TPSA, and 6 rotatable bonds supports the methyl ester's suitability as a fragment or building block in CNS-targeted library design.

CNS MPO Drug-likeness Rotatable bonds TPSA Physicochemical profiling

Commercial Purity Benchmark: 98% (HPLC) from Multiple Vendors Enables Direct Use in SAR and Parallel Synthesis Without Repurification

Multiple vendors supply this compound with minimum purity specifications. Leyan lists purity at 98% (入库指导纯度值, with batch-to-batch variation acknowledged) , NextPeptide specifies 98% minimum , and AKSci offers a 95% minimum purity grade . The 98% specification is comparable to or exceeds that of the free acid analog CAS 94108-46-0 (95% minimum from Biosynth via CymitQuimica) , making the methyl ester the higher-purity option among the two same-scaffold forms at the time of procurement. For structure–activity relationship (SAR) studies requiring >97% purity to avoid confounding biological readouts, the methyl ester can be used as received, avoiding the cost and time of additional purification.

Purity specification Quality control SAR studies Parallel synthesis Procurement

N-(3-Dimethylaminopropyl) Side Chain: A Privileged Pharmacophore Substructure for GPCR and Ion Channel Targeting Not Present in Parent Scaffold or Ethyl-Linker Analogs

The N-(3-dimethylamino)propyl side chain of CAS 910443-37-7 is a recognized privileged substructure in medicinal chemistry, appearing in marketed drugs such as imipramine, chlorpromazine, and clomipramine that target GPCRs, monoamine transporters, and ion channels [1]. The three-carbon propyl linker provides an optimal spacing between the basic tertiary amine and the pyrrolidone core, enabling productive ionic interactions with aspartate residues in aminergic GPCR binding pockets (e.g., Asp3.32 in the conserved TM3 domain). By contrast, the shorter ethyl-linker analog 1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid (CAS 856437-22-4, C₉H₁₆N₂O₃, MW 200.24) compresses this spacing by one methylene unit, altering the protonated amine's reach within the binding pocket. The unsubstituted parent (CAS 35309-35-4) lacks the basic amine entirely, forfeiting this ionic anchoring capability.

GPCR Ion channel Dimethylaminopropyl pharmacophore Structure–activity relationship Fragment-based drug discovery

Patent-Disclosed Class Advantage: 1-Alkyl-5-oxopyrrolidine-3-carboxylic Esters Deliver Improved Biodegradability vs. Polyvinylpyrrolidone (PVP)-Based Gas Hydrate Inhibitors

US Patent Application US20090043146A1 (Clariant International Ltd.) discloses that 1-alkyl-5-oxopyrrolidine-3-carboxylic esters, a class encompassing CAS 910443-37-7, exhibit significantly improved biodegradability compared to the industry-standard kinetic hydrate inhibitors polyvinylpyrrolidone (PVP) and polyvinylcaprolactam (PVCap), which have only moderate biodegradability [1]. The patent teaches effective use concentrations of 0.01–2% by weight (based on the aqueous phase) for preventing gas hydrate nucleation and agglomeration in oil and gas production [1]. This is a class-level advantage: the 5-oxopyrrolidine-3-carboxylate scaffold, particularly with the methyl ester group, provides both water solubility (for the kinetic inhibitor function) and a biodegradation pathway via esterase-catalyzed hydrolysis that is not available to the purely amide-based PVP and PVCap polymers. Note that specific head-to-head biodegradation data (e.g., OECD 301 test results) for CAS 910443-37-7 itself were not located in the public domain; this evidence is class-level inference from the patent disclosure.

Gas hydrate inhibition Biodegradability Flow assurance Oil and gas Kinetic hydrate inhibitor

Validated Application Scenarios for Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate (CAS 910443-37-7) Based on Evidence-Linked Differentiation


Medicinal Chemistry: CNS-Penetrant Fragment Library Design Leveraging Zero HBD, Moderate TPSA, and the Dimethylaminopropyl Pharmacophore

The compound's physicochemical profile—zero H-bond donors, TPSA of 49.9 Ų, XLogP3-AA of −0.3, and 6 rotatable bonds—positions it within the optimal CNS MPO desirability band [1]. Its N-(3-dimethylamino)propyl side chain is a validated pharmacophore for aminergic GPCR and ion channel targets [2]. In fragment-based drug discovery (FBDD) programs targeting CNS receptors, where the free acid (XLogP3 −2.9, with a hydrogen-bond donor) would be excluded from permeability-optimized screening libraries, this methyl ester can serve directly as a fragment hit without requiring ester-to-acid hydrolysis or additional protecting-group manipulation.

Organic Synthesis: Activated Ester Building Block for Parallel Library Derivatization and Prodrug Synthesis

As a methyl ester with 98% minimum purity [1], the compound serves as a pre-activated building block for amide bond formation via direct aminolysis, transesterification, or hydrolysis to the free acid for subsequent coupling. This eliminates the activation step required when starting from the free acid (CAS 94108-46-0, 95% purity) [2]. In prodrug design workflows where the methyl ester is the intended final form (e.g., to mask a carboxylate until esterase-mediated hydrolysis in vivo), this compound is the direct procurement target, not the acid.

Industrial Flow Assurance: Candidate Scaffold for Environmentally Acceptable Kinetic Hydrate Inhibitor (KHI) Development

The 1-alkyl-5-oxopyrrolidine-3-carboxylic ester class, which includes CAS 910443-37-7, is disclosed as providing gas hydrate inhibition at 0.01–2 wt% with significantly improved biodegradability relative to PVP and PVCap [1]. Industrial R&D groups developing next-generation KHIs for offshore operations subject to OSPAR (Oslo-Paris Convention) environmental discharge regulations can use this compound as a monomeric starting point for structure–biodegradability relationship studies, synthesizing oligomeric or polymeric derivatives from this scaffold.

Analytical Chemistry: Reference Standard for LC-MS/MS Method Development and Metabolite Identification of Pyrrolidone-Containing Compounds

With available commercial purity of 95–98% [1] and well-defined molecular characteristics (MW 228.29, molecular formula C₁₁H₂₀N₂O₃, SMILES CN(C)CCCN1CC(CC1=O)C(=O)OC) [2], this compound can serve as a certified reference material for developing and validating LC-MS/MS methods targeting pyrrolidone metabolites or process-related impurities in pharmaceutical analysis. Its distinctive fragmentation pattern (ester loss, dimethylamino cleavage) provides diagnostic MS/MS transitions for method specificity.

Quote Request

Request a Quote for Methyl 1-[3-(dimethylamino)propyl]-5-oxopyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.